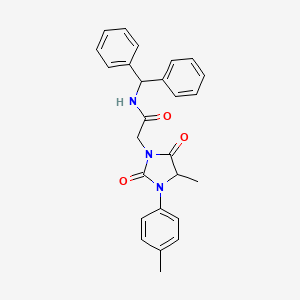
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. This particular compound is notable for its complex structure, which includes an imidazolidinone ring and a tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves multiple steps. One common approach is to start with benzhydryl chloride and react it with an appropriate amine to form the benzhydryl amine intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group. The final step involves the formation of the imidazolidinone ring through a cyclization reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Applications De Recherche Scientifique
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another benzhydryl compound with antihistamine properties.
Benzhydryl alcohol: A simpler benzhydryl compound used in organic synthesis.
Tolterodine: A benzhydryl compound used as a medication for overactive bladder.
Uniqueness
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to its combination of a benzhydryl group, an imidazolidinone ring, and a tolyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzhydryl compounds.
Propriétés
Formule moléculaire |
C26H25N3O3 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-benzhydryl-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-18-13-15-22(16-14-18)29-19(2)25(31)28(26(29)32)17-23(30)27-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24H,17H2,1-2H3,(H,27,30) |
Clé InChI |
ALVHNBKKGJOBKD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


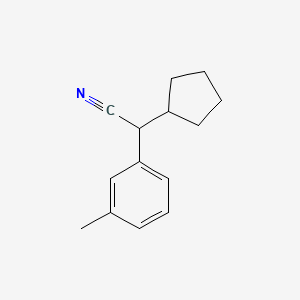
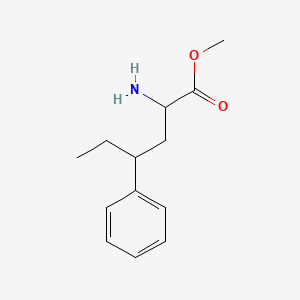
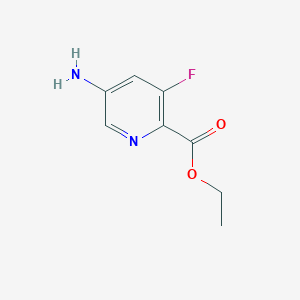
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
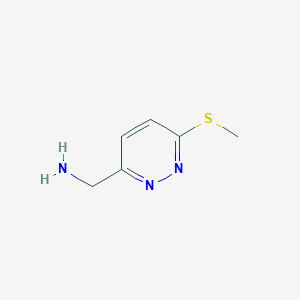
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
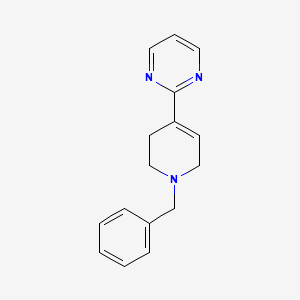
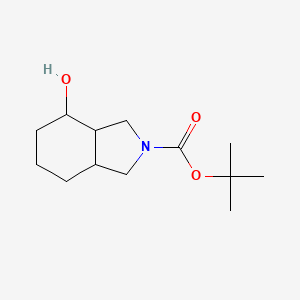

![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
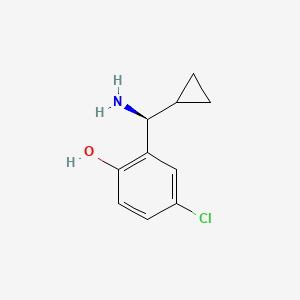

![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)
